Home > Products > Screening Compounds P92137 > 17beta-HSD1-IN-1
17beta-HSD1-IN-1 -

17beta-HSD1-IN-1

Catalog Number: EVT-15279748
CAS Number:
Molecular Formula: C21H21NO3
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

17beta-Hydroxysteroid dehydrogenase type 1 (17beta-HSD1) is a pivotal enzyme involved in the biosynthesis of estrogens, particularly the conversion of estrone to estradiol. This enzyme plays a significant role in various physiological processes, including reproductive functions and the regulation of hormone-dependent cancers, particularly breast cancer. The compound 17beta-HSD1-IN-1 is an inhibitor designed to selectively target this enzyme, potentially offering therapeutic benefits in conditions influenced by estrogen levels.

Source and Classification

17beta-HSD1 is classified as an oxidoreductase enzyme, specifically under the Enzyme Commission number EC 1.1.1.62. It is primarily expressed in tissues such as the ovaries, placenta, and breast, where it contributes to local estrogen production. The inhibition of this enzyme has garnered attention due to its implications in estrogen-dependent diseases, making it a target for drug development aimed at treating conditions like breast cancer and endometriosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of 17beta-HSD1-IN-1 involves several chemical reactions typically executed through organic synthesis techniques. The general approach includes:

  • Starting Materials: The synthesis often begins with steroid precursors or derivatives that can be chemically modified to achieve the desired inhibitory properties.
  • Key Reactions: Common reactions include alkylation, acylation, and reduction steps that modify functional groups on the steroid backbone.
  • Purification: After synthesis, compounds are purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the active form of 17beta-HSD1-IN-1 from by-products.

Specific methodologies may vary based on the desired chemical structure and properties of the final compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of 17beta-HSD1-IN-1 can be characterized by advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key features include:

  • Core Structure: The compound typically retains a steroid framework with specific modifications that enhance its binding affinity to the active site of 17beta-HSD1.
  • Functional Groups: Modifications often include hydroxyl groups or halogen substitutions that improve selectivity and potency against the enzyme.
  • Binding Interactions: Molecular docking studies reveal how 17beta-HSD1-IN-1 interacts with key residues in the active site of 17beta-HSD1, which is critical for its inhibitory action .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving 17beta-HSD1-IN-1 is its interaction with 17beta-HSD1 to inhibit its activity. This can be described as follows:

  • Inhibition Mechanism: The inhibitor binds to the active site of the enzyme, preventing substrate access. This can occur through competitive inhibition or non-competitive mechanisms depending on the binding dynamics.
  • Kinetic Studies: Enzyme kinetics are assessed using assays that measure the rate of estrone conversion to estradiol in the presence of varying concentrations of 17beta-HSD1-IN-1. These studies help establish the inhibitor's potency and efficacy .
Mechanism of Action

Process and Data

The mechanism by which 17beta-HSD1-IN-1 exerts its inhibitory effects involves several steps:

  1. Binding: The compound binds to the active site of 17beta-HSD1, forming a stable enzyme-inhibitor complex.
  2. Conformational Change: This binding induces conformational changes in the enzyme that hinder its catalytic activity.
  3. Substrate Inhibition: In some cases, substrate-induced inhibition may occur if the inhibitor stabilizes a non-functional form of the enzyme when bound to substrate molecules .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 17beta-HSD1-IN-1 are crucial for its functionality as an inhibitor:

  • Molecular Weight: Typically ranges between 300-500 g/mol depending on specific modifications.
  • Solubility: Solubility in organic solvents is often high, facilitating ease of formulation for pharmaceutical applications.
  • Stability: Chemical stability under physiological conditions is essential for therapeutic efficacy; thus, stability studies are conducted to assess degradation rates over time .
Applications

Scientific Uses

The primary applications of 17beta-HSD1-IN-1 include:

  • Cancer Research: As a selective inhibitor of 17beta-hydroxysteroid dehydrogenase type 1, it is used in studies aimed at understanding estrogen-dependent tumor growth mechanisms.
  • Therapeutic Development: Potential development into a therapeutic agent for treating hormone-sensitive cancers like breast cancer by reducing local estrogen levels.
  • Endocrine Studies: Utilized in research investigating hormonal regulation mechanisms and their implications in various endocrine disorders .
Introduction to 17β-HSD1 as a Therapeutic Target

Biological Significance of 17β-Hydroxysteroid Dehydrogenase Type 1 in Hormone-Dependent Pathologies

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a pivotal enzyme in steroid metabolism, encoded by the HSD17B1 gene located on chromosome 17q21.2 [5]. It belongs to the short-chain dehydrogenase/reductase (SDR) family and functions primarily as a homodimer, utilizing NADPH as a cofactor to catalyze the reduction of estrone (E1) to biologically potent estradiol (E2) [1] [2]. This reductive activation is critical in tissues such as ovarian granulosa cells, placenta, and breast epithelium, where localized E2 production drives cellular proliferation. In pathological contexts, 17β-HSD1 is overexpressed in hormone-dependent diseases including breast cancer (60–80% of tumors), endometriosis, and endometrial carcinoma, correlating with elevated intratumoral E2 concentrations and poor prognosis [2] [7] [9]. The enzyme’s expression is hormonally regulated; progesterone upregulates it in glandular epithelial cells, while cytokines like interleukin-6 enhance its activity in breast stroma, creating microenvironmental niches favorable for estrogen-dependent tumor growth [7].

Table 1: Tissue-Specific Expression and Pathological Significance of 17β-HSD1

Tissue/Cell TypeExpression LevelAssociated PathologiesClinical Impact
Ovarian Granulosa CellsHighOvarian cysts, infertilityIncreased local E2 synthesis
Breast Cancer EpitheliumOverexpressedHormone-dependent breast cancerTumor proliferation, poor prognosis [9]
EndometriumModerateEndometriosis, endometrial cancerEnhanced tissue growth and invasion [7]
Placental SyncytiotrophoblastsHighPreeclampsia, ectopic pregnancyDysregulated estrogen signaling [7]
Non-Small Cell Lung CancerElevatedNSCLC progression, poor survivalEstrogen-responsive tumor growth [2]

Dual Role of 17β-HSD1 in Estrogen Activation and Androgen Inactivation in Breast Cancer Progression

Beyond estrogen activation, 17β-HSD1 exhibits a dual function in androgen metabolism, significantly impacting breast cancer pathogenesis. The enzyme inactivates dihydrotestosterone (DHT), the most potent natural androgen, by converting it to 5α-androstane-3β,17β-diol (3β-diol) and androstenedione, thereby attenuating androgen receptor (AR)-mediated protective signals [4] [10]. This dual activity creates a permissive environment for estrogen-driven proliferation:

  • Estrogen Activation: 17β-HSD1 catalyzes the NADPH-dependent reduction of E1 to E2 with high efficiency (Km ≈ 0.1–1 μM). In breast tumors, this elevates the [E2]/[E1] ratio, directly stimulating estrogen receptor α (ERα)-mediated transcription of proliferative genes (e.g., PS2, cathepsin D) [1] [9].
  • Androgen Inactivation: Structural studies reveal that 17β-HSD1’s substrate tunnel accommodates C19 steroids like DHT in reverse orientation, enabling 17β-oxidation to androstenedione or 3β-reduction to 3β-diol. Both reactions neutralize DHT’s anti-proliferative effects [4] [10].

Proteomic analyses in MCF7 breast cancer cells overexpressing 17β-HSD1 demonstrate consequential dysregulation: proliferating cell nuclear antigen (PCNA) increases by 75%, while BRCA2-interacting protein (BCCIP), a tumor suppressor, decreases by 60%. Additionally, 17β-HSD1 upregulates mRNA levels of ERα (171%) and ERβ (120%) while suppressing AR expression (64%), further skewing hormonal balance toward estrogenic signaling [9]. Critically, this enzyme also promotes metastatic behavior by enhancing cell migration, despite concurrent upregulation of the metastasis suppressor NM23-H1 [9].

Table 2: Substrate Specificity and Functional Consequences of 17β-HSD1 in Breast Cancer

SubstrateProductBiological ConsequenceImpact on Cancer Phenotype
Estrone (E1)Estradiol (E2)ERα activation → cell proliferation↑ Tumor growth, ↑ PS2 and cathepsin D expression
Dihydrotestosterone (DHT)Androstenedione / 3β-diolAR signaling suppression → loss of growth inhibition↑ Unopposed estrogenic activity
Dehydroepiandrosterone (DHEA)5-Androsten-3β,17β-diol (5-diol)Weak ERα activation → postmenopausal tumor stimulation↑ Alternative estrogen source in menopause [4]

Rationale for Targeting 17β-HSD1 in Non-Small Cell Lung Cancer (NSCLC) and Other Estrogen-Responsive Malignancies

Emerging evidence implicates 17β-HSD1 in non-gynecological malignancies, notably non-small cell lung cancer (NSCLC). NSCLC tissues exhibit aberrant 17β-HSD1 expression, correlating with tumor aggressiveness and reduced patient survival [2] [7]. In vitro, NSCLC cells metabolize E1 to E2 via 17β-HSD1, and pharmacological inhibition suppresses estrogen-responsive tumor growth [2] [7]. This highlights an "intracrine" mechanism similar to breast cancer, where local E2 synthesis sustains proliferation independently of circulating hormones.

Targeting 17β-HSD1 offers distinct advantages over existing endocrine therapies:

  • Overcoming Aromatase Inhibitor (AI) Resistance: AIs (e.g., letrozole) block androgen-to-estrogen conversion but do not inhibit E1-to-E2 reduction by 17β-HSD1. In AI-resistant tumors, 17β-HSD1 remains active, maintaining intratumoral E2 levels [4] [8].
  • Blocking Alternative Estrogen Pathways: Postmenopausally, adrenal DHEA serves as a precursor for 5-diol synthesis via 17β-HSD1. 5-diol activates ERα, providing a bypass pathway when ovarian estrogen production ceases [4] [10].
  • Irreversible Inhibition Strategy: Covalent inhibitors like PBRM permanently inactivate 17β-HSD1, suppressing both E2 and 5-diol production in xenograft models with once-weekly dosing—a significant pharmacokinetic advantage over reversible inhibitors [4].

Table 3: Therapeutic Rationale for 17β-HSD1 Inhibition Across Cancers

Malignancy TypeKey Mechanism of 17β-HSD1 InvolvementTherapeutic Advantage vs. Current TherapiesPreclinical Evidence
Breast Cancer↑ [E2]/[E1] ratio; DHT inactivation → ERα-driven growthOvercomes AI resistance; blocks DHEA→5-diol pathwayPBRM inhibits T47D xenograft growth by 80% [4]
NSCLCLocal E2 synthesis → tumor proliferationAddresses unmet need in estrogen-responsive NSCLC17β-HSD1 inhibitors suppress NSCLC cell growth in vitro [2]
EndometriosisEctopic E2 production → lesion inflammation and invasionReduces local estrogen burden without systemic depletionHSD17B1KO mice show attenuated endometrial lesions [7]
Prostate CancerAndrogen inactivation → altered steroid milieuPotential for combinatorial androgen/estrogen blockadePolymorphisms in HSD17B1 linked to prostate cancer risk [5]

Properties

Product Name

17beta-HSD1-IN-1

IUPAC Name

5-(4-hydroxy-3,5-dimethylphenyl)-N-methyl-N-(2-methylphenyl)furan-2-carboxamide

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C21H21NO3/c1-13-7-5-6-8-17(13)22(4)21(24)19-10-9-18(25-19)16-11-14(2)20(23)15(3)12-16/h5-12,23H,1-4H3

InChI Key

HBJHIBFARBKTMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C(=C3)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.